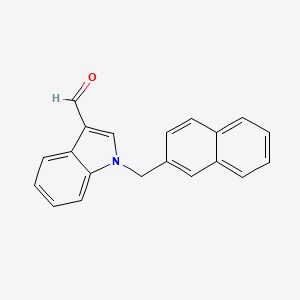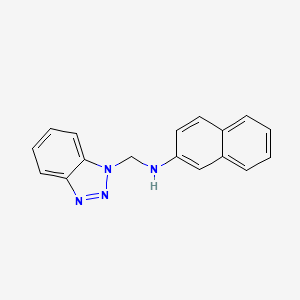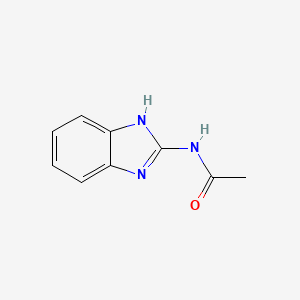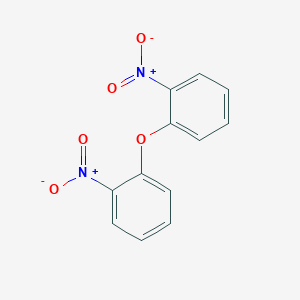
2,2'-Oxybis(nitrobenzene)
Vue d'ensemble
Description
2,2’-Oxybis(nitrobenzene) is an organic compound with the molecular formula C12H8N2O5. It is also known as 1-nitro-2-(2-nitrophenoxy)benzene. This compound is characterized by the presence of two nitro groups attached to benzene rings, which are connected by an oxygen atom. It is used in various chemical processes and has significant applications in scientific research .
Mécanisme D'action
Target of Action
It’s known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .
Mode of Action
Nitrobenzene compounds are generally known to undergo reduction reactions within the cell, leading to the formation of various intermediates .
Biochemical Pathways
For instance, nitrobenzene can be reduced to aminophenol, which is further metabolized .
Pharmacokinetics
Nitrobenzene compounds are generally lipophilic, suggesting they could be absorbed and distributed throughout the body .
Result of Action
Nitrobenzene compounds are generally known to cause oxidative stress and potential cellular damage .
Action Environment
The action, efficacy, and stability of 2,2’-Oxybis(nitrobenzene) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
The role of 2,2’-Oxybis(nitrobenzene) in biochemical reactions is primarily as a phase-transfer catalyst . It facilitates the separation of chlorides and organic compounds
Cellular Effects
It has been shown to be effective in controlling the rate of transport in multi-walled carbon nanotubes
Transport and Distribution
2,2’-Oxybis(nitrobenzene) has been shown to be effective in controlling the rate of transport in multi-walled carbon nanotubes
Méthodes De Préparation
The synthesis of 2,2’-Oxybis(nitrobenzene) typically involves the reaction of o-nitrochlorobenzene with sodium ethoxide in methanol. The reaction is carried out at temperatures ranging from 45°C to 80°C. The process involves stirring the mixture, adding sodium ethoxide solution, and maintaining the temperature to ensure the reaction proceeds efficiently. The product is then purified and dried to obtain 2,2’-Oxybis(nitrobenzene) with high purity .
Industrial Production Methods:
Reactants: o-nitrochlorobenzene and sodium ethoxide.
Solvent: Methanol.
Reaction Conditions: Temperature between 45°C and 80°C, with a reaction time of approximately 1.25 hours.
Purification: Distillation and drying to achieve high purity.
Analyse Des Réactions Chimiques
2,2’-Oxybis(nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different products
Common Reagents and Conditions:
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate
Major Products:
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Oxidation: Oxidized aromatic compounds
Applications De Recherche Scientifique
2,2’-Oxybis(nitrobenzene) is utilized in several scientific research fields:
Comparaison Avec Des Composés Similaires
2,2’-Oxybis(nitrobenzene) can be compared with other similar compounds, such as:
2,2’-Dinitrobiphenyl: Similar structure but lacks the oxygen bridge.
2,2’-Dinitrodiphenyl ether: Similar structure with an ether linkage but different substitution pattern.
2,2’-Dinitrobenzidine: Contains nitro groups but has a different core structure.
Uniqueness:
- The presence of an oxygen bridge between the benzene rings in 2,2’-Oxybis(nitrobenzene) distinguishes it from other similar compounds.
- Its ability to act as a phase-transfer catalyst and its specific reactivity due to the nitro groups make it unique .
Propriétés
IUPAC Name |
1-nitro-2-(2-nitrophenoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIRIXVOLLJIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365223 | |
| Record name | 2,2'-Oxybis(nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-65-4 | |
| Record name | 2,2'-Oxybis(nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
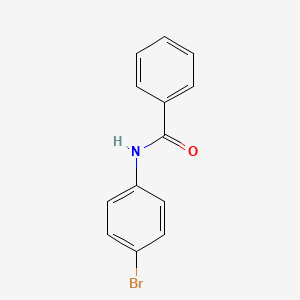
![2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol](/img/structure/B3023407.png)
![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)
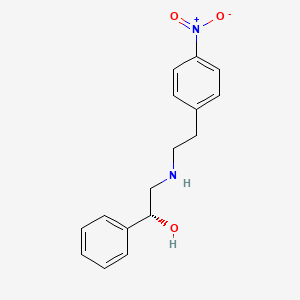
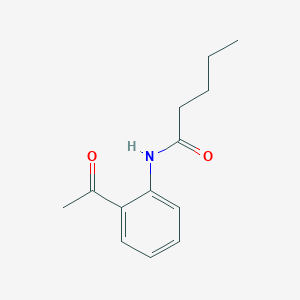
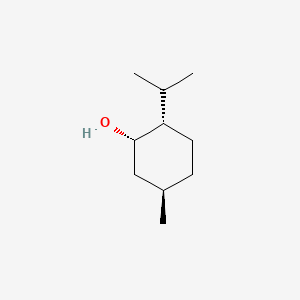
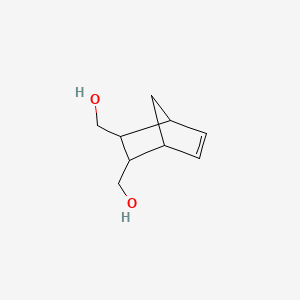
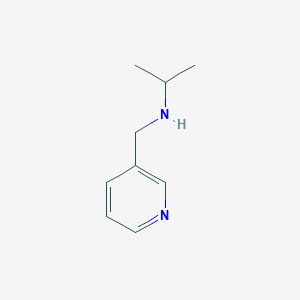

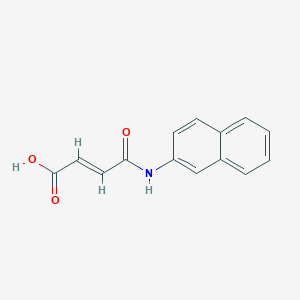
![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)
